Cas no 1517347-10-2 (1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole)

1,4-Dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole is a structurally distinct pyrazole derivative featuring a pyrrolidine substitution at the 5-position. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a versatile scaffold for pharmacophore development. The presence of both pyrazole and pyrrolidine moieties enhances its binding affinity to biological targets, particularly in central nervous system (CNS) and enzyme modulation applications. Its synthetic flexibility allows for further functionalization, making it valuable for structure-activity relationship (SAR) studies. The compound exhibits favorable physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which contribute to its bioavailability and drug-like characteristics.
1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole structure
1517347-10-2 structure
Product Name:1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole
CAS No:1517347-10-2
MF:C10H17N3
MW:179.262081861496
CID:6492855
PubChem ID:130935379
Update Time:2025-05-30

1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole
    • 1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
    • EN300-1777043
    • 1517347-10-2
    • Inchi: 1S/C10H17N3/c1-8-7-12-13(2)10(8)6-9-4-3-5-11-9/h7,9,11H,3-6H2,1-2H3
    • InChI Key: RBRJPBMTGQLEIN-UHFFFAOYSA-N
    • SMILES: N1CCCC1CC1=C(C)C=NN1C

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.8Ų

1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1777043-0.05g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
0.05g
$1393.0 2023-09-20
Enamine
EN300-1777043-0.1g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
0.1g
$1459.0 2023-09-20
Enamine
EN300-1777043-0.25g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
0.25g
$1525.0 2023-09-20
Enamine
EN300-1777043-0.5g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
0.5g
$1591.0 2023-09-20
Enamine
EN300-1777043-1.0g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
1g
$1658.0 2023-05-26
Enamine
EN300-1777043-2.5g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
2.5g
$3249.0 2023-09-20
Enamine
EN300-1777043-5.0g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
5g
$4806.0 2023-05-26
Enamine
EN300-1777043-10.0g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
10g
$7128.0 2023-05-26
Enamine
EN300-1777043-1g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
1g
$1658.0 2023-09-20
Enamine
EN300-1777043-5g
1,4-dimethyl-5-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
1517347-10-2
5g
$4806.0 2023-09-20

Additional information on 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole

Introduction to 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole (CAS No. 1517347-10-2)

1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 1517347-10-2, has garnered attention due to its versatile applications in drug discovery and medicinal chemistry. The molecular structure incorporates both methyl and pyrrolidinyl substituents, which contribute to its distinct chemical properties and reactivity. These features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases.

The 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole molecule belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their pharmacological significance. Pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the dimethyl groups at the 1 and 4 positions enhances the lipophilicity of the compound, facilitating its membrane permeability—a critical factor for drug efficacy. Additionally, the pyrrolidin-2-ylmethyl moiety introduces a nitrogen-rich segment that can interact with biological targets such as enzymes and receptors, further expanding its therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole with biological targets. Studies suggest that this compound can modulate key signaling pathways involved in diseases such as cancer and neurodegeneration. For instance, preliminary computational studies indicate that it may interact with kinases and other enzymes implicated in tumor growth and progression. These findings align with the growing interest in small-molecule inhibitors as therapeutic agents.

The synthesis of 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the pyrrolidinylmethyl group necessitates careful selection of coupling reagents and catalysts to ensure optimal functionalization. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the process, making it more efficient and scalable for industrial applications.

In the context of drug development, 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole serves as a versatile building block for designing derivatives with enhanced pharmacological properties. Researchers have synthesized several analogs by modifying substituents at different positions on the pyrazole core. These derivatives exhibit improved solubility, bioavailability, and target specificity compared to the parent compound. Such modifications are crucial for optimizing drug candidates for clinical trials.

The pharmacokinetic profile of 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole is another area of active investigation. Studies using in vitro models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrates moderate oral bioavailability and rapid metabolic clearance via Phase II conjugation reactions. Understanding these parameters is essential for predicting its clinical efficacy and minimizing potential side effects.

Emerging research also highlights the potential of 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole in addressing neurological disorders. Pyrazole derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems implicated in conditions like Alzheimer's disease and Parkinson's disease. The nitrogen-rich structure of this compound allows it to interact with receptors such as NMDA and sigma receptors, which play a role in neuroprotection and cognitive function.

The future prospects of 1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel drug candidates based on this scaffold. Additionally, green chemistry principles are being integrated into synthetic routes to enhance sustainability while maintaining high yields.

In conclusion, 1,4-dimethyl -5-(py rrol idin -2 - ylm eth yl)- 1 H - py ra z ole (CAS No . 1517347 -10 - 2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities . Its versatility as a scaffold for drug design , coupled with recent discoveries in computational modeling and pharmacokinetics , positions it as a valuable asset in medicinal chemistry research . As further studies elucidate its mechanisms of action , this compound is poised to contribute significantly to next-generation therapeutics .

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.